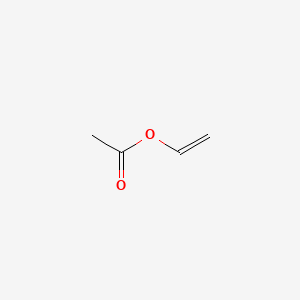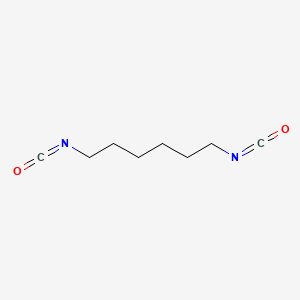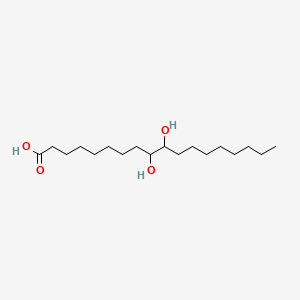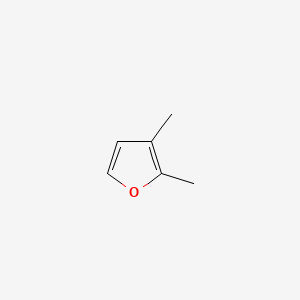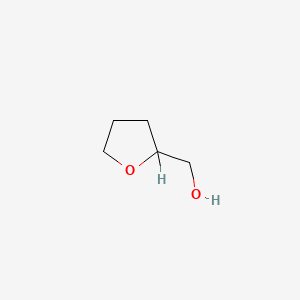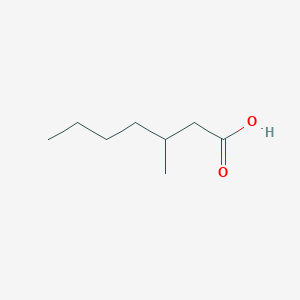
3-Methylheptanoic acid
Vue d'ensemble
Description
3-Methyl-heptanoic acid is a medium-chain fatty acid.
Applications De Recherche Scientifique
Synthesis Methods : Improved methods for synthesizing 3-Methylheptanoic acid have been developed, focusing on high purity and yield. These methods involve reactions of crotonic acid with sec-butyl alcohol, followed by reactions with n-butylmagnesium bromide and hydrolysis under alkali conditions (Li Wei, 2010).
Chiral Synthesis : Research has been conducted on the synthesis of both (R)‐ and (S)‐3‐Methylheptanoic Acids, starting from chiral methyl molecules. These methods can be applied to synthesize a wide variety of chiral 3-methyl alkanoic acids (Shunji Zhang, Yong‐Ling Shi, & W. Tian, 2015).
Environmental Metabolism : 3-Methylheptanoic acid's metabolic pathways in the environment and its impacts have been studied. For instance, the metabolism of 3-methylheptane, a related compound, in rats showed various urinary metabolites, providing insights into environmental and biological transformations of such compounds (M. Serve et al., 1993).
Synthetic Applications : 3-Methylheptanoic acid has been used as an intermediate in various synthetic applications, including the synthesis of esters and other organic compounds. This indicates its utility in organic chemistry and materials science (J. Munch‐Petersen, 2003).
Human Metabolism : Studies have explored the human metabolism of compounds related to 3-Methylheptanoic acid, such as 2-ethylhexanoic acid, and its major urinary metabolites. This research is crucial for understanding the biotransformation and potential health impacts of these compounds in humans (Dana Stingel et al., 2007).
Biochemical Research : The compound has been used in the synthesis of amino acids and peptides, which are important in biochemical and pharmacological research. For example, derivatives of 3-Methylheptanoic acid have been synthesized for studies related to amino acids in antibiotics (K. Mori & H. Iwasawa, 1980).
Propriétés
IUPAC Name |
3-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVESMWJFKVAFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972894 | |
| Record name | 3-Methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57403-74-4 | |
| Record name | 3-Methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

